molecular formula C14H16FN5O B3000066 1-(2-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea CAS No. 1173043-97-4

1-(2-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea

Cat. No. B3000066
CAS RN: 1173043-97-4
M. Wt: 289.314
InChI Key: XPKBSMGLOGMGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in the treatment of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, and its mechanism of action suggests that it may be effective in targeting specific signaling pathways that are involved in the development and progression of these diseases.

Scientific Research Applications

Corrosion Inhibition in Mild Steel

1,3,5-triazinyl urea derivatives have been studied for their corrosion inhibition performance on mild steel in acidic environments. These derivatives, including 1-(4-cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl)-3-p-tolyurea, have shown efficient corrosion inhibitory properties. This suggests potential applications in protecting metal structures from corrosive agents (Mistry, Patel, Patel, & Jauhari, 2011).

Antifungal Properties

Derivatives of urea, including N(1)- and N(3)-(4-fluorophenyl) ureas, have been evaluated for their antifungal activities. These compounds demonstrated fungitoxic action against specific pathogens, indicating their potential as antifungal agents in agricultural and pharmaceutical applications (Mishra, Singh, & Wahab, 2000).

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

Novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas were found to display excellent inhibition activities against acetylcholinesterase and butyrylcholinesterase. This points to potential applications in treating neurodegenerative diseases like Alzheimer's (Pejchal, Štěpánková, & Drabina, 2011).

Potential Antihypertensive Properties

1-Aralkyl-4-ureidopiperidines, related to benzamidopiperidines, have been synthesized and shown to possess potent antihypertensive properties. This indicates a potential role in managing hypertension (Archibald et al., 1980).

Antioxidant Activity

Certain urea derivatives, such as those synthesized from urea, benzaldehyde, and ethyl acetoacetate, have been screened for their antioxidant activity. These findings could be significant in the development of antioxidant therapies (George, Sabitha, Kumar, & Ravi, 2010).

Serotonin 5-HT2 Antagonists

Compounds synthesized as 1-phenyl-3-(4-piperidinyl)-1H-indoles with varying substituents demonstrated high potency and selectivity for 5-HT2 receptors. This suggests their application in treating psychiatric disorders (Perregaard et al., 1992).

Crystal Structure Analysis

The synthesis of compounds like Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate and their crystal structures have been analyzed, contributing to the broader understanding of molecular interactions in drug development (Sapnakumari et al., 2014).

properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O/c1-10-6-7-13(20-19-10)16-8-9-17-14(21)18-12-5-3-2-4-11(12)15/h2-7H,8-9H2,1H3,(H,16,20)(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKBSMGLOGMGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.